Dimethachlor

Beschreibung

Eigenschaften

IUPAC Name |

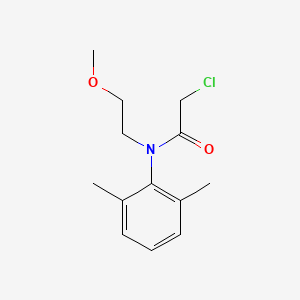

2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2/c1-10-5-4-6-11(2)13(10)15(7-8-17-3)12(16)9-14/h4-6H,7-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCDDNKJYDZXMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(CCOC)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058111 | |

| Record name | Dimethachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50563-36-5 | |

| Record name | Dimethachlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50563-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethachlor [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050563365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHACHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G91ARZ496 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dimethachlor's Mechanism of Action in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethachlor, a chloroacetamide herbicide, effectively controls the growth of susceptible plant species by primarily targeting the biosynthesis of very-long-chain fatty acids (VLCFAs). This inhibition disrupts critical cellular processes, leading to a cascade of physiological and developmental abnormalities that ultimately result in plant death. This technical guide provides an in-depth analysis of the molecular mechanism of this compound, detailing the targeted biochemical pathways, physiological consequences, and plant detoxification mechanisms. The guide also includes a compilation of relevant quantitative data, detailed experimental protocols for studying its mode of action, and visual diagrams of the key pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The primary mode of action of this compound is the potent and specific inhibition of the fatty acid elongase (FAE) complex, which is responsible for the synthesis of VLCFAs.[1] VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they are essential components of various cellular structures, including cuticular waxes, suberin, and certain membrane lipids.[1][2]

This compound specifically targets the first and rate-limiting enzyme in the VLCFA elongation cycle: β-ketoacyl-CoA synthase (KCS) .[3][4] This enzyme is located in the endoplasmic reticulum and catalyzes the condensation of malonyl-CoA with an acyl-CoA primer (typically C16 or C18), initiating the two-carbon extension of the fatty acid chain. By inhibiting KCS, this compound effectively halts the production of VLCFAs. Chloroacetamides, the chemical class to which this compound belongs, are known to be potent inhibitors of this enzyme system, with reported half-inhibition (IC50) values in the range of 10 to 100 nM.

The inhibition of KCS by chloroacetamides is thought to be irreversible, potentially through the formation of a covalent bond with a critical cysteine residue in the enzyme's active site. This tight binding explains the high potency of this class of herbicides.

Biochemical Pathway: The Very-Long-Chain Fatty Acid (VLCFA) Elongation Cycle

The biosynthesis of VLCFAs is a four-step, cyclical process that occurs in the endoplasmic reticulum. Each cycle extends the fatty acid chain by two carbons.

-

Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS), an acyl-CoA molecule is condensed with malonyl-CoA to form a β-ketoacyl-CoA. This is the primary target of this compound.

-

Reduction: The β-ketoacyl-CoA is then reduced to a β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KCR).

-

Dehydration: A dehydratase (HCD) removes a water molecule to form a trans-2,3-enoyl-CoA.

-

Reduction: Finally, an enoyl-CoA reductase (ECR) reduces the double bond to produce an elongated, saturated acyl-CoA.

This newly formed acyl-CoA can then serve as a substrate for further rounds of elongation or be channeled into various metabolic pathways.

VLCFA Biosynthesis Pathway and this compound's Target.

Physiological and Developmental Consequences

The disruption of VLCFA synthesis by this compound leads to a series of detrimental effects on plant growth and development.

Inhibition of Cell Division and Expansion

VLCFAs are crucial for the formation and stability of cell membranes, which are essential for cell division and expansion. The depletion of VLCFAs disrupts these processes, particularly in the rapidly growing meristematic tissues of shoots and roots. This leads to a cessation of growth, resulting in stunted seedlings that fail to emerge from the soil.

Disruption of Cuticular Wax and Suberin Formation

Cuticular waxes and suberin are complex lipids rich in VLCFAs that form protective barriers on the plant surface. These layers prevent water loss, protect against UV radiation, and act as a defense against pathogens. This compound's inhibition of VLCFA synthesis impairs the formation of these protective layers, rendering the plant more susceptible to environmental stresses.

Secondary Effects: Oxidative Stress and Apoptosis

While the primary target of this compound is VLCFA synthesis, secondary effects such as the induction of oxidative stress and apoptosis have been observed. The disruption of membrane integrity and cellular homeostasis can lead to the overproduction of reactive oxygen species (ROS), which can damage cellular components and trigger programmed cell death (apoptosis).

Plant Detoxification Pathway: Glutathione Conjugation

Tolerant plant species can detoxify this compound through a metabolic pathway involving glutathione S-transferases (GSTs). These enzymes catalyze the conjugation of the herbicide molecule with the endogenous antioxidant glutathione. This process renders the this compound molecule more water-soluble and less toxic, facilitating its sequestration into the vacuole or further degradation. The efficiency of this detoxification pathway is a key determinant of a plant's tolerance to this compound.

This compound Detoxification Pathway in Plants.

Data Presentation

Table 1: Inhibitory Activity of Chloroacetamides on VLCFA Synthesis

| Herbicide Class | Target Enzyme | IC50 Range (M) | Plant Species | Reference |

| Chloroacetamides | β-ketoacyl-CoA synthase (KCS) | 10⁻⁸ - 10⁻⁷ | General |

Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production in Zebrafish Embryos

| This compound Concentration (µM) | Relative Green Intensity (%) |

| 0 (Control) | 100 |

| 25 | 164 ± 32 |

| 50 | 252 ± 68 |

Data adapted from a study on zebrafish embryos, indicating a dose-dependent increase in ROS production. Similar effects are anticipated in plant systems.

Experimental Protocols

Analysis of Very-Long-Chain Fatty Acids (VLCFAs)

Objective: To quantify the VLCFA profile in plant tissues treated with this compound.

Methodology:

-

Lipid Extraction:

-

Homogenize approximately 100 mg of plant tissue (e.g., leaves, roots) in hot isopropanol (75°C) to inactivate lipases.

-

Extract total lipids using a mixture of chloroform:methanol (2:1, v/v).

-

Wash the lipid extract with 0.9% NaCl solution to remove non-lipid contaminants.

-

Evaporate the solvent under a stream of nitrogen gas.

-

-

Transmethylation:

-

Resuspend the lipid extract in a solution of methanol containing 2.5% (v/v) sulfuric acid.

-

Heat the mixture at 80°C for 1 hour to convert fatty acids to their fatty acid methyl esters (FAMEs).

-

Add water and extract the FAMEs with hexane.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Inject the FAME-containing hexane phase into a GC-MS system.

-

Use a suitable capillary column (e.g., DB-23) and a temperature gradient to separate the FAMEs based on their chain length and degree of saturation.

-

Identify and quantify individual VLCFAs by comparing their retention times and mass spectra to known standards.

-

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the transcript levels of genes involved in VLCFA biosynthesis (e.g., KCS genes) in response to this compound treatment.

Methodology:

-

RNA Extraction:

-

Harvest plant tissue at various time points after this compound treatment.

-

Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.

-

Extract total RNA using a commercial plant RNA extraction kit or a TRIzol-based method.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qRT-PCR:

-

Perform the qRT-PCR reaction using a SYBR Green-based master mix, the synthesized cDNA as a template, and gene-specific primers for the target KCS genes.

-

Use a validated reference gene (e.g., Actin or Ubiquitin) for normalization.

-

Run the reaction on a real-time PCR cycler and calculate the relative expression levels using the 2-ΔΔCt method.

-

Measurement of Reactive Oxygen Species (ROS)

Objective: To quantify the production of ROS in plant tissues following this compound exposure.

Methodology (using 2',7'-dichlorodihydrofluorescein diacetate - H₂DCFDA):

-

Tissue Preparation:

-

Excise small leaf discs or root segments from control and this compound-treated plants.

-

-

Staining:

-

Incubate the tissue in a solution containing H₂DCFDA (e.g., 10 µM) in a suitable buffer for 30-60 minutes in the dark. H₂DCFDA is a cell-permeable dye that fluoresces upon oxidation by ROS.

-

-

Imaging and Quantification:

-

Wash the tissue to remove excess dye.

-

Observe the fluorescence using a fluorescence microscope with appropriate excitation and emission filters.

-

Quantify the fluorescence intensity using image analysis software.

-

Glutathione S-Transferase (GST) Activity Assay

Objective: To measure the activity of GST enzymes involved in this compound detoxification.

Methodology (using 1-chloro-2,4-dinitrobenzene - CDNB as a substrate):

-

Protein Extraction:

-

Homogenize plant tissue in an ice-cold extraction buffer (e.g., phosphate buffer, pH 7.0) containing protease inhibitors.

-

Centrifuge the homogenate to obtain a crude protein extract (supernatant).

-

Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing phosphate buffer, reduced glutathione (GSH), and CDNB.

-

Initiate the reaction by adding a known amount of the protein extract.

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the GST activity.

-

Calculate the specific activity of GST (e.g., in nmol/min/mg protein) using the molar extinction coefficient of the CDNB-glutathione conjugate.

-

Logical Workflow of this compound's Action

The following diagram illustrates the sequential events from the application of this compound to the ultimate death of a susceptible plant.

Overall Mechanism of Action of this compound in Plants.

References

- 1. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An ancestral role for 3-KETOACYL-COA SYNTHASE3 as a negative regulator of plant cuticular wax synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis Pathway of the Herbicide Dimethachlor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for the herbicide Dimethachlor. The synthesis is a two-step process commencing with the N-alkylation of 2,6-dimethylaniline followed by a chloroacetylation reaction. This document outlines the experimental protocols for each step, presents quantitative data in structured tables, and includes a visual representation of the synthesis workflow.

Core Synthesis Pathway

The commercial production of this compound involves a two-step synthesis. The first step is the formation of the intermediate N-(2-methoxyethyl)-2,6-dimethylaniline. The second step is the acylation of this intermediate with chloroacetyl chloride to yield the final product, this compound.[1]

Data Presentation

The following tables summarize the key reactants, intermediates, and the final product, along with available quantitative data.

Table 1: Key Reactants and Intermediates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| 2,6-Dimethylaniline | C₈H₁₁N | 121.18 | Starting Material |

| 2-Methoxyethylamine | C₃H₉NO | 75.11 | Alkylating Agent |

| N-(2-methoxyethyl)-2,6-dimethylaniline | C₁₁H₁₇NO | 179.26 | Intermediate |

| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | Acylating Agent |

Table 2: Final Product and Purity

| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity |

| This compound | C₁₃H₁₈ClNO₂ | 255.74 | >99% |

Table 3: Reaction Conditions and Yields (Literature and Analogous Reactions)

| Step | Reaction | Key Conditions | Solvent | Yield | Notes |

| 1 | N-Alkylation | Heated under pressure with a catalyst | Toluene | 13% | Based on a synthesis starting from 2,6-dimethyl-cyclohex-2-en-1-one.[2] Direct alkylation of 2,6-dimethylaniline is the more probable industrial route, though specific public data is scarce. |

| 2 | Chloroacetylation | Reaction with chloroacetyl chloride, often in the presence of a base or buffer. | Various (e.g., THF, Acetic Acid) | 67% (analogous reaction) | Yield for a similar chloroacetylation reaction.[3] |

Experimental Protocols

Detailed methodologies for the key steps in the synthesis of this compound are provided below. These protocols are based on published procedures for the synthesis of the intermediate and analogous chloroacetylation reactions.

Step 1: Synthesis of N-(2-methoxyethyl)-2,6-dimethylaniline (Intermediate)

This protocol is based on a documented, albeit low-yield, synthesis.[2]

Materials:

-

2,6-dimethyl-cyclohex-2-en-1-one

-

2-methoxyethylamine

-

Palladium on charcoal (5%)

-

Toluene

-

Ether

-

Nitrogen gas

-

Propylene

Procedure:

-

In a pressure reactor, combine 2.0 g (0.0161 mol) of 2,6-dimethyl-cyclohex-2-en-1-one, 50 ml of toluene, 1.8 g (0.024 mol) of 2-methoxyethylamine, and 0.5 g of 5% palladium on charcoal.

-

Pressurize the reactor with 7 bars of propylene and 10 bars of nitrogen.

-

Heat the mixture at 180°C for 10 hours.

-

After cooling, filter the catalyst and wash the filter residue with ether and toluene.

-

Evaporate the solvent from the filtrate to obtain crude N-(2-methoxyethyl)-2,6-dimethylaniline.

-

Purify the crude product by high-vacuum distillation (b.p. 61°-62° C at 0.1 Torr) to yield pure N-(2-methoxyethyl)-2,6-dimethylaniline.

Step 2: Synthesis of this compound (Chloroacetylation)

This protocol is adapted from analogous chloroacetylation procedures for structurally similar anilines, given the absence of a detailed public protocol for this compound itself.[3]

Materials:

-

N-(2-methoxyethyl)-2,6-dimethylaniline

-

Chloroacetyl chloride

-

Tetrahydrofuran (THF), anhydrous

-

An appropriate base (e.g., triethylamine or sodium acetate)

-

Ethyl acetate (EtOAc)

-

1N Hydrochloric acid (HCl)

-

6N Sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Under a nitrogen atmosphere, dissolve N-(2-methoxyethyl)-2,6-dimethylaniline in anhydrous THF and cool the solution to 0°C in an ice bath.

-

Slowly add a solution of chloroacetyl chloride (approximately 1.1 equivalents) in THF to the cooled amine solution with stirring.

-

Add a suitable base (e.g., triethylamine, ~1.2 equivalents) to neutralize the HCl byproduct.

-

Allow the reaction to stir overnight, gradually warming to room temperature.

-

Filter the reaction mixture to remove any precipitated salts.

-

Evaporate the solvent from the filtrate to obtain the crude this compound.

-

For purification, dissolve the crude product in ethyl acetate and wash with 1N HCl, followed by water, and finally a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent to achieve high purity.

References

Dimethachlor: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethachlor is a selective, pre-emergence herbicide belonging to the chloroacetamide class of compounds.[1][2] It is primarily used to control annual grasses and some broadleaf weeds in various crops. Its herbicidal activity stems from the inhibition of very long-chain fatty acid (VLCFA) synthesis in susceptible plants, a mechanism it shares with other chloroacetamide herbicides.[3][4] This technical guide provides an in-depth overview of the chemical properties, structure, mechanism of action, synthesis, and environmental fate of this compound.

Chemical Structure and Identification

This compound, chemically known as 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide, is characterized by a chloroacetamide functional group linked to a 2,6-dimethylphenyl ring and a 2-methoxyethyl group via a nitrogen atom.[2] This unique combination of functional groups dictates its chemical behavior and herbicidal activity.

Key Structural Features:

-

Chloroacetamide Group: The reactive chlorine atom in this group is crucial for its herbicidal activity, as it is believed to be the site of interaction with its biological target.

-

2,6-Dimethylphenyl Group: This aromatic ring contributes to the molecule's lipophilicity, influencing its environmental mobility and interaction with biological membranes.

-

2-Methoxyethyl Group: This ether linkage can influence the molecule's solubility and metabolic pathways.

The structural formula and various chemical identifiers for this compound are provided below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide |

| CAS Number | 50563-36-5 |

| Molecular Formula | C13H18ClNO2 |

| SMILES | CC1=C(C(=CC=C1)C)N(CCOC)C(=O)CCl |

| InChI Key | SCCDDNKJYDZXMM-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are critical for understanding its environmental behavior, including its solubility, volatility, and potential for bioaccumulation. A summary of these properties is presented in the following table.

Table of Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 255.74 g/mol | |

| Physical State | Colorless crystals | |

| Melting Point | 46.3 °C | |

| Boiling Point | Decomposes before boiling | |

| Water Solubility | 2100 mg/L at 20 °C | |

| Vapor Pressure | 2.3 mPa at 20 °C | |

| Log P (Octanol-Water Partition Coefficient) | 2.17 |

Mechanism of Action

This compound's primary mode of action is the inhibition of very long-chain fatty acid (VLCFA) synthesis. VLCFAs are essential components of plant cell membranes and waxes. By disrupting their synthesis, this compound interferes with cell division and growth, ultimately leading to the death of susceptible weed seedlings. This process can also lead to secondary effects such as the induction of apoptosis (programmed cell death) and the production of reactive oxygen species (ROS).

Synthesis of this compound

The commercial production of this compound typically involves a two-step process. The first step is the reaction of 2,6-dimethylaniline with 2-methoxyethylamine. This is followed by an acylation step where the resulting intermediate is reacted with chloroacetyl chloride in an organic solvent under controlled temperature and pH to yield this compound.

Analytical Methodologies

The detection and quantification of this compound and its metabolites in environmental samples are crucial for monitoring its environmental fate and ensuring food safety. A common and highly sensitive method for this is Ultra-High-Performance Liquid Chromatography coupled with Orbitrap Mass Spectrometry (UHPLC-Orbitrap-MS).

Experimental Protocol: UHPLC-Orbitrap-MS Analysis

-

Sample Preparation: Environmental samples (e.g., soil, water) are extracted using an appropriate solvent, followed by a cleanup step to remove interfering substances.

-

Chromatographic Separation:

-

UHPLC System: A high-pressure binary pump system is used.

-

Column: A reverse-phase column, such as an Accucore aQ (2.1x150mm, 2.6µm), provides good separation.

-

Mobile Phase: A gradient elution is typically employed with a mobile phase consisting of water and methanol, both containing additives like formic acid and ammonium formate to improve ionization.

-

Flow Rate: A typical flow rate is around 0.3 mL/min.

-

Injection Volume: A small injection volume, such as 5 µL, is used.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: An Orbitrap mass spectrometer is used for high-resolution and accurate mass measurements.

-

Ionization: Heated electrospray ionization (HESI) in positive ion mode is commonly used.

-

Scan Mode: Data is acquired in full scan mode for detection and can be supplemented with All-Ion Fragmentation (AIF) for structural confirmation.

-

Data Analysis: The identification of this compound and its metabolites is based on their accurate mass, retention time, and fragmentation patterns.

-

Environmental Fate and Degradation

Understanding the environmental fate of this compound is essential for assessing its potential ecological impact. This compound can undergo transformation in the environment, leading to the formation of various degradation products or metabolites. Some of the known environmental transformation products include this compound ESA (ethanesulfonic acid) and this compound OXA (oxanilic acid), as well as a series of metabolites designated with "CGA" numbers. The degradation of this compound in soil and water has been studied, with half-life (DT50) values reported to be in the range of 40 to 70 days.

Conclusion

This compound is an effective chloroacetamide herbicide with a well-defined mechanism of action involving the inhibition of very long-chain fatty acid synthesis. Its chemical structure and physicochemical properties govern its efficacy and environmental behavior. Advanced analytical techniques like UHPLC-Orbitrap-MS are essential for monitoring its presence and that of its degradation products in the environment. A thorough understanding of this compound's chemical and structural properties is vital for its responsible use in agriculture and for ongoing research into its environmental and toxicological effects.

References

Dimethachlor's Mechanism of Action on Very-Long-Chain Fatty Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethachlor, a chloroacetamide herbicide, effectively controls a range of annual grasses and broadleaf weeds by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs). This technical guide provides an in-depth analysis of the molecular mechanism underlying this compound's herbicidal activity. The primary target of this compound is the 3-ketoacyl-CoA synthase (KCS), the condensing enzyme and rate-limiting component of the fatty acid elongase (FAE) complex located in the endoplasmic reticulum. By covalently binding to a critical cysteine residue in the active site of the KCS enzyme, this compound and related chloroacetamides competitively inhibit the binding of the acyl-CoA substrate, leading to a cessation of fatty acid elongation. This inhibition becomes irreversible over time, resulting in a depletion of VLCFAs, which are essential precursors for vital cellular components such as cuticular waxes, suberin, and sphingolipids. The disruption of VLCFA synthesis leads to impaired cell division, compromised membrane integrity, and ultimately, seedling growth arrest and death. This guide summarizes the quantitative inhibition data for closely related chloroacetamide herbicides, details key experimental protocols for studying this mode of action, and provides visual representations of the biochemical pathway and experimental workflows.

Introduction

This compound is a selective, pre-emergence herbicide belonging to the chloroacetamide chemical class (HRAC Group 15).[1][2] Its mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1][3] VLCFAs, defined as fatty acids with chain lengths of 20 carbons or more, are crucial for various physiological processes in plants. They are precursors for the biosynthesis of cuticular waxes, which form a protective barrier on the plant surface, preventing water loss and protecting against environmental stresses.[4] VLCFAs are also integral components of sphingolipids and suberin, which are essential for membrane structure and function, as well as cell signaling and development. The inhibition of VLCFA biosynthesis by this compound leads to a cascade of downstream effects, including stunted growth, abnormal seedling development, and ultimately, plant death.

Molecular Mechanism of Action

The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through the action of a multi-enzyme complex known as the fatty acid elongase (FAE). This complex catalyzes the sequential addition of two-carbon units from malonyl-CoA to an existing acyl-CoA chain. The FAE complex consists of four key enzymes:

-

3-ketoacyl-CoA synthase (KCS): Catalyzes the initial condensation of malonyl-CoA with an acyl-CoA substrate. This is the rate-limiting step and determines the substrate specificity of the elongation complex.

-

3-ketoacyl-CoA reductase (KCR): Reduces the resulting β-ketoacyl-CoA.

-

3-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the hydroxyacyl-CoA intermediate.

-

trans-2,3-enoyl-CoA reductase (ECR): Reduces the enoyl-CoA to a saturated acyl-CoA, which is elongated by two carbons.

This compound and other chloroacetamide herbicides specifically target the 3-ketoacyl-CoA synthase (KCS) enzyme. The mechanism of inhibition involves the chloroacetamide molecule acting as an alkylating agent. The electrophilic carbon of the chloroacetyl group forms a covalent bond with the sulfhydryl group of a cysteine residue within the active site of the KCS enzyme. This covalent modification prevents the binding of the natural acyl-CoA substrate.

Initially, the inhibition is competitive with respect to the acyl-CoA substrate; higher concentrations of the substrate can alleviate the inhibition. However, over time, the covalent bond formation leads to irreversible inactivation of the enzyme. This potent and irreversible inhibition of KCS halts the entire VLCFA synthesis pathway, leading to the observed herbicidal effects. Notably, the herbicidal activity of chiral chloroacetamides like S-metolachlor resides primarily in the (S)-enantiomer.

Quantitative Inhibition Data

Table 1: Inhibition of VLCFA Formation by Metazachlor in Different Plant Species

| Plant Species | Assay Type | Parameter | Value | Reference |

| Cucumis sativus (Cucumber) | In vivo (leaf discs) | IC50 | 10 - 100 nM | |

| Hordeum vulgare (Barley) | In vivo (leaf discs) | IC50 | 10 - 100 nM |

Table 2: Representative Inhibition Patterns of Chloroacetamides and Other Herbicides on Arabidopsis thaliana KCS Enzymes Expressed in Yeast

Inhibition is denoted as follows: (++) strong inhibition; (+) moderate inhibition; (-) no significant inhibition.

| Herbicide | Chemical Class | KCS1 | FAE1 | KCS2 | At5g43760 | At1g04220 | At1g25450 |

| Metolachlor | Chloroacetamide | ++ | ++ | ++ | ++ | ++ | ++ |

| Flufenacet | Oxyacetamide | ++ | ++ | ++ | ++ | ++ | ++ |

| Cafenstrole | Triazole | ++ | ++ | + | ++ | ++ | ++ |

| Bensulfuron | Sulfonylurea | - | - | - | - | - | - |

Source: Adapted from Trenkamp et al., 2004.

Experimental Protocols

Heterologous Expression and In Vivo Inhibition Assay in Saccharomyces cerevisiae

This method allows for the functional characterization of individual plant KCS enzymes and the assessment of their sensitivity to inhibitors in a controlled genetic background.

Principle: A specific plant KCS gene is expressed in a yeast strain that lacks its own endogenous elongase activity. The transformed yeast then utilizes its cellular fatty acids as substrates for the plant KCS, producing VLCFAs. The effect of an inhibitor is determined by comparing the VLCFA profile of treated versus untreated yeast cultures.

Methodology:

-

Yeast Strain and Vector: A suitable S. cerevisiae strain (e.g., one with a deletion in the endogenous ELO genes) is used. The plant KCS cDNA is cloned into a yeast expression vector under the control of an inducible promoter (e.g., GAL1).

-

Yeast Transformation: The expression vector is transformed into the yeast cells using standard methods (e.g., lithium acetate/polyethylene glycol).

-

Yeast Culture and Induction: Transformed yeast cells are grown in a selective medium to mid-log phase. Gene expression is then induced by switching to a medium containing galactose.

-

Herbicide Treatment: The induced yeast culture is divided into aliquots, and the herbicide (e.g., this compound) is added at various concentrations. A control group receives only the solvent. The cultures are incubated for a defined period (e.g., 24-48 hours).

-

Fatty Acid Extraction and Derivatization: Yeast cells are harvested by centrifugation. Total lipids are extracted, and the fatty acids are converted to fatty acid methyl esters (FAMEs) by transmethylation (e.g., using methanolic HCl or BF3-methanol).

-

GC-MS Analysis: The FAMEs are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different fatty acid species, including the newly synthesized VLCFAs.

-

Data Analysis: The percentage of VLCFAs relative to the total fatty acids is calculated for each treatment. The inhibition is determined by comparing the VLCFA content in herbicide-treated samples to the untreated control. IC50 values can be calculated from dose-response curves.

In Vitro Fatty Acid Elongase Assay with Plant Microsomes

This assay directly measures the activity of the FAE complex from plant tissues and is suitable for determining the inhibitory effects of compounds on the native enzyme complex.

Principle: Microsomal fractions, which contain the endoplasmic reticulum and thus the FAE complex, are isolated from plant tissues. These microsomes are then incubated with a radiolabeled precursor ([14C]malonyl-CoA) and an acyl-CoA substrate. The incorporation of the radiolabel into elongated fatty acids is measured to determine enzyme activity.

Methodology:

-

Plant Material: Use young, actively growing plant tissues (e.g., etiolated leek seedlings, developing seeds).

-

Microsome Isolation:

-

Homogenize the plant tissue in a cold extraction buffer (e.g., containing Tris-HCl, sucrose, EDTA, and reducing agents like DTT).

-

Filter the homogenate through cheesecloth or Miracloth to remove cell debris.

-

Perform a series of differential centrifugations. First, a low-speed spin (e.g., 10,000 x g) to pellet nuclei, mitochondria, and chloroplasts.

-

Then, a high-speed ultracentrifugation of the supernatant (e.g., 100,000 x g) to pellet the microsomal membranes.

-

Resuspend the microsomal pellet in a suitable buffer.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing buffer, the microsomal fraction, an acyl-CoA substrate (e.g., oleoyl-CoA or stearoyl-CoA), NADPH, and the test inhibitor (this compound) at various concentrations.

-

Initiate the reaction by adding radiolabeled [1-14C]malonyl-CoA.

-

Incubate the reaction at a specific temperature (e.g., 30°C) for a defined time (e.g., 30-60 minutes).

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding a strong base (e.g., KOH in methanol) for saponification of the acyl-CoAs.

-

Acidify the mixture (e.g., with HCl) and extract the free fatty acids with an organic solvent (e.g., hexane or diethyl ether).

-

-

Quantification:

-

Measure the radioactivity incorporated into the extracted fatty acids using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the specific activity of the FAE complex (e.g., in nmol of malonyl-CoA incorporated per mg of protein per hour).

-

Determine the percentage of inhibition for each this compound concentration and calculate the IC50 value.

-

Conclusion

This compound exerts its herbicidal activity through the potent and specific inhibition of 3-ketoacyl-CoA synthase (KCS), a key enzyme in the biosynthesis of very-long-chain fatty acids. This inhibition, which proceeds via a competitive and ultimately irreversible mechanism, leads to a depletion of essential VLCFAs, disrupting critical cellular structures and processes in susceptible plants. The experimental protocols detailed in this guide provide robust methods for researchers to investigate the molecular interactions between chloroacetamide herbicides and their target enzymes, facilitating further studies in herbicide development, resistance mechanisms, and plant lipid biochemistry. The high degree of conservation of the FAE complex across plant species underscores the effectiveness of this mode of action.

References

Environmental Fate and Transport of Dimethachlor: A Technical Guide

Executive Summary

Dimethachlor (CAS No. 50563-36-5) is a pre-emergence chloroacetamide herbicide used to control annual grasses and various broad-leaved weeds in crops such as oilseed rape and soybeans.[1] Understanding its behavior in the environment is critical for assessing its potential risks to ecosystems and non-target organisms. This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, synthesizing available data on its physicochemical properties, degradation pathways, mobility, and bioaccumulation potential.

This compound is characterized by high water solubility and low volatility.[1] Its persistence in soil is generally considered low, with reported degradation half-lives (DT₅₀) as short as 7.37 days under laboratory conditions.[1] However, other studies have shown significantly longer DT₅₀ values of 40 to 70 days in soil and water, indicating that persistence is highly dependent on specific environmental conditions.[2][3] Microbial activity is the primary driver of its degradation. In aquatic systems, this compound may be more persistent. The herbicide's high water solubility suggests a potential for leaching; however, reports on its mobility are conflicting, with some sources indicating it is mobile while others suggest it is not expected to reach groundwater. Degradation of this compound leads to the formation of several transformation products, including this compound ESA and this compound OXA. This guide summarizes key quantitative data in tabular form, outlines experimental protocols for its study, and provides visual diagrams of its degradation pathways and analytical workflows.

Physicochemical Properties of this compound

The environmental behavior of a pesticide is fundamentally governed by its physicochemical properties. These properties determine its partitioning between soil, water, and air, and its susceptibility to various degradation processes. Key properties for this compound are summarized below.

| Property | Value | Interpretation | Source |

| IUPAC Name | 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide | - | |

| CAS Number | 50563-36-5 | - | |

| Molecular Formula | C₁₃H₁₈ClNO₂ | - | |

| Molecular Weight | 255.74 g/mol | - | |

| Water Solubility | 2100 mg/L (at 20°C, pH 7) | High | |

| Vapor Pressure | Low (specific value not cited) | Low Volatility |

Environmental Degradation

The persistence of this compound in the environment is determined by the rate of its degradation through both abiotic and biotic processes.

Abiotic Degradation

Hydrolysis: As a chloroacetamide, this compound can undergo hydrolysis. While specific hydrolysis half-life data for this compound were not found in the reviewed literature, studies on similar herbicides show that this class of compounds can have half-lives ranging from weeks to years at neutral pH. Hydrolysis is often a critical factor in their long-term fate in environments like shallow aquifers.

Photodegradation: Photolysis is generally considered a minor dissipation pathway for related compounds. The rate of photodegradation can, however, be accelerated by the presence of photosensitizers or catalysts in the aqueous medium.

Biotic Degradation

Biotic degradation, primarily by soil and water microorganisms, is the principal mechanism for this compound dissipation.

Soil Degradation: The rate of degradation in soil can vary significantly. One source reports a typical aerobic soil DT₅₀ of 7.37 days, classifying it as non-persistent. Conversely, another study monitoring its degradation over 110 days found DT₅₀ values ranging from 40 to 70 days in both soil and water matrices. This variability is likely attributable to differences in soil type, organic matter content, microbial community composition, and environmental conditions. Microbial activity is paramount, as degradation proceeds more rapidly in native soils compared to sterilized soils. At high concentrations, this compound can alter the soil microbial community, significantly increasing the abundance of phyla such as Proteobacteria, which are associated with xenobiotic degradation.

| Matrix | Degradation Half-Life (DT₅₀) | Condition | Source |

| Soil (Typical) | 7.37 days | Aerobic | |

| Soil (Lab) | 7.37 days | Aerobic, 20°C | |

| Soil & Water | 40 - 70 days | Not specified |

Metabolism and Transformation Products

The degradation of this compound results in the formation of various metabolites, also known as transformation products. The identification of these products is crucial, as they may have different mobility, persistence, and toxicity profiles compared to the parent compound.

Known environmental transformation products of this compound include:

-

This compound ESA (ethanesulfonic acid)

-

This compound OXA (oxanilic acid)

-

CGA 39981

-

CGA 354742

-

CGA 42443

-

CGA 369873

-

CGA 102935

-

CGA 103699

-

CGA 50266

Recent studies utilizing high-resolution mass spectrometry have also putatively identified three previously unknown metabolites. The formation of sulfonic acid (ESA) and oxanilic acid (OXA) metabolites is a common degradation pathway for chloroacetamide herbicides.

Environmental Transport and Mobility

Transport mechanisms determine the movement and distribution of this compound from its point of application into other environmental compartments.

Soil Mobility and Leaching: this compound's high water solubility (2100 mg/L) suggests a potential for mobility and leaching through the soil profile. Regulatory data indicates a "High alert" for mobility via drainflow. However, the same source also states that based on its physicochemical properties, it is not expected to leach to groundwater. This apparent contradiction highlights the importance of the soil adsorption coefficient (Koc), which quantifies the partitioning of a chemical between soil organic carbon and water. A high Koc value would indicate strong adsorption to soil particles, reducing mobility despite high water solubility. For related chloroacetanilide herbicides, mobility is inversely related to soil organic matter and clay content.

Volatilization: this compound is described as having low volatility, indicating that volatilization from soil or water surfaces is not a significant dissipation pathway.

Bioaccumulation: Specific data on the bioaccumulation potential (e.g., Bioconcentration Factor, BCF) of this compound was not identified in the reviewed literature. For analogous compounds with low octanol-water partition coefficients (log Kow), the potential for bioaccumulation in aquatic organisms is considered low.

Ecotoxicity Summary

This compound exhibits varying levels of toxicity to different non-target organisms. It is reported to be highly toxic to algae, moderately toxic to fish, aquatic invertebrates, birds, and earthworms, and to have low toxicity to honeybees.

| Organism Group | Endpoint | Value (mg/L or mg/kg) | Toxicity Level | Source |

| Mammals | Acute Oral LD₅₀ | >= 2000 mg/kg | Moderate | |

| Temperate Freshwater Fish | Acute 96 hour LC₅₀ | 5.9 mg/L | Moderate | |

| Algae | Not specified | Not specified | High | |

| Aquatic Invertebrates (Daphnia) | Acute & Chronic | Not specified | Moderate | |

| Birds | Acute & Chronic | Not specified | Moderate | |

| Earthworms | Acute & Chronic | Not specified | Moderate |

Experimental Protocols & Methodologies

The study of this compound's environmental fate relies on sophisticated analytical techniques and well-defined experimental designs.

Degradation Study Protocol

A common approach to assess degradation involves laboratory incubation studies under controlled conditions.

Objective: To determine the rate of degradation and identify transformation products of this compound in representative soil and water matrices. Matrices: Agricultural soil (characterized for pH, organic matter, texture) and groundwater or surface water. Test Substance: An analytical standard of this compound, often applied in a formulation or as a pure substance. Studies may use multiple application rates (e.g., a normal field rate and an exaggerated rate). Incubation: Samples are maintained in the dark at a constant temperature (e.g., 20°C) and moisture level for a period of up to 110 days or more. Sampling: Replicate samples are collected at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 110 days). Samples are immediately frozen to halt microbial activity prior to analysis. Analysis: Samples are extracted using an appropriate solvent, and the extracts are analyzed via a sensitive and selective instrumental method, such as Ultra-High-Performance Liquid Chromatography coupled to a high-resolution mass spectrometer (UHPLC-HRMS), like an Orbitrap MS. Data Interpretation: The concentration of the parent compound over time is used to calculate degradation kinetics, typically fitting to a single first-order (SFO) model to determine the DT₅₀. High-resolution mass spectral data is used for the putative identification of transformation products.

General Analytical Workflow for Residue Analysis

Determining the concentration of this compound and its metabolites in environmental samples requires a multi-step process to isolate and measure the target analytes.

1. Extraction: The initial step is to separate the analytes from the sample matrix (soil, water). Common techniques include Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), which uses a sorbent material to retain the analytes of interest. 2. Clean-up: The crude extract often contains co-extracted substances that can interfere with analysis. A clean-up step, such as passing the extract through a different SPE cartridge, is used to remove these interferences. 3. Concentration: The cleaned extract is typically concentrated by evaporating the solvent to increase the analyte concentration to a level detectable by the analytical instrument. 4. Instrumental Analysis: The final extract is injected into an analytical instrument. For modern pesticide analysis, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred technique due to its high sensitivity and selectivity. Gas chromatography (GC) may also be used.

References

The Genesis and Evolution of Chloroacetamide Herbicides: A Technical Guide

An in-depth exploration of the history, mechanism of action, synthesis, and analysis of a pivotal class of agricultural chemicals.

Introduction

Chloroacetamide herbicides represent a significant class of agrochemicals that have played a crucial role in modern weed management for decades. Primarily utilized for pre-emergence control of annual grasses and some broadleaf weeds, these compounds are integral to the cultivation of major crops such as corn, soybeans, and cotton. Their efficacy stems from a specific mode of action: the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a fundamental process in plant development. This technical guide provides a comprehensive overview of the history, development, mechanism of action, synthesis, and key analytical methodologies related to chloroacetamide herbicides, tailored for researchers, scientists, and professionals in the field of drug and agrochemical development.

A Historical Perspective: From Discovery to Commercialization

The journey of chloroacetamide herbicides began in the mid-20th century, a period of rapid innovation in agricultural chemistry.

1.1. The Dawn of a New Herbicide Class: The pioneering research on chloroacetamides was conducted by the Monsanto Company in the early 1950s. This endeavor was part of a broader effort to discover novel chemical entities with herbicidal properties. In 1956, this research culminated in the commercial introduction of CDAA (N,N-diallyl-2-chloroacetamide), the first commercial chloroacetamide herbicide.

1.2. Evolution and Key Compounds: Following the introduction of CDAA, extensive research and development led to the synthesis and commercialization of a range of chloroacetamide analogues with improved efficacy, crop selectivity, and toxicological profiles. Among the most notable are:

-

Alachlor: Introduced in 1969, alachlor became a widely used herbicide for corn, soybeans, and peanuts.

-

Metolachlor: Commercialized in 1976, metolachlor offered enhanced activity and crop safety. The subsequent development of S-metolachlor, an enantiomerically enriched formulation, allowed for lower application rates with equivalent or superior efficacy.

-

Acetochlor: Introduced in the 1990s, acetochlor provided effective control of a broad spectrum of weeds in corn.

-

Butachlor: Primarily used in rice cultivation, butachlor has been a key tool for weed management in paddy fields.

These compounds, along with others like propachlor and pretilachlor, have solidified the importance of the chloroacetamide class in global agriculture.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The herbicidal activity of chloroacetamides is attributed to their ability to disrupt the biosynthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants.[1] VLCFAs are essential components of various cellular structures and signaling molecules.

2.1. The VLCFA Elongation Pathway: VLCFA synthesis is a multi-step enzymatic process that occurs in the endoplasmic reticulum. It involves the sequential addition of two-carbon units from malonyl-CoA to an existing fatty acid chain. The key enzymes in this pathway are:

-

3-ketoacyl-CoA synthase (KCS): Catalyzes the initial condensation reaction.

-

3-ketoacyl-CoA reductase (KCR): Reduces the keto group.

-

3-hydroxyacyl-CoA dehydratase (HCD): Removes a water molecule.

-

Enoyl-CoA reductase (ECR): Reduces the double bond to form the elongated fatty acid.[2][3][4][5]

2.2. Target Site and Molecular Interaction: Chloroacetamide herbicides primarily target and inhibit the activity of 3-ketoacyl-CoA synthase (KCS), the first and rate-limiting enzyme in the VLCFA elongation pathway. The electrophilic chloroacetyl group of the herbicide is believed to form a covalent bond with a critical cysteine residue in the active site of the KCS enzyme, leading to its irreversible inhibition.

2.3. Physiological Consequences of VLCFA Inhibition: The disruption of VLCFA synthesis has profound effects on plant growth and development, ultimately leading to phytotoxicity. These consequences include:

-

Inhibition of Cell Division and Expansion: VLCFAs are crucial for the formation of cell membranes and other cellular structures. Their depletion halts cell division and expansion, particularly in the rapidly growing regions of the shoot and root.

-

Disruption of Cuticle and Suberin Formation: VLCFAs are precursors to the waxes that form the plant cuticle and the suberin in root tissues. A compromised cuticle leads to increased water loss and susceptibility to environmental stresses, while impaired suberin affects root function.

-

Altered Membrane Integrity: Changes in the composition of VLCFA-containing sphingolipids can affect membrane fluidity and function.

-

Inhibition of Seedling Emergence: As pre-emergence herbicides, chloroacetamides are most effective against germinating seedlings. The inhibition of VLCFA synthesis prevents the emerging shoot from breaking through the soil surface.

Quantitative Data: Herbicidal Efficacy

The efficacy of chloroacetamide herbicides varies depending on the specific compound, the target weed species, and environmental conditions. The following table summarizes representative herbicidal activity data (EC50 or GR50 values), which indicate the concentration of the herbicide required to cause a 50% reduction in plant growth.

| Herbicide | Weed Species | Growth Stage | EC50 / GR50 (kg ai/ha) | Reference |

| Acetochlor | Amaranthus retroflexus | Pre-emergence | 0.05 - 0.15 | |

| Echinochloa crus-galli | Pre-emergence | 0.1 - 0.2 | ||

| Setaria faberi | Pre-emergence | 0.12 - 0.25 | ||

| Alachlor | Amaranthus retroflexus | Pre-emergence | 0.1 - 0.2 | |

| Echinochloa crus-galli | Pre-emergence | 0.15 - 0.3 | ||

| Setaria faberi | Pre-emergence | 0.2 - 0.4 | ||

| Metolachlor | Amaranthus retroflexus | Pre-emergence | 0.08 - 0.18 | |

| Echinochloa crus-galli | Pre-emergence | 0.1 - 0.25 | ||

| Setaria faberi | Pre-emergence | 0.15 - 0.3 | ||

| Butachlor | Echinochloa crus-galli | Pre-emergence | 0.2 - 0.5 |

Note: EC50/GR50 values can vary significantly based on soil type, organic matter content, and environmental conditions. The values presented are indicative ranges from various studies.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation and study of chloroacetamide herbicides.

4.1. Whole-Plant Pre-emergence Herbicidal Activity Bioassay

This protocol is designed to assess the pre-emergence herbicidal efficacy of a compound on target weed species.

Materials:

-

Test compound and a suitable solvent (e.g., acetone).

-

Pots or trays (e.g., 10 cm diameter pots).

-

Standard potting mix (e.g., sandy loam).

-

Seeds of indicator weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli).

-

Controlled environment growth chamber or greenhouse.

-

Laboratory sprayer calibrated for uniform application.

Procedure:

-

Pot Preparation: Fill pots with a consistent amount of air-dried, sieved potting mix.

-

Herbicide Preparation: Prepare a stock solution of the test compound in a suitable solvent. Create a series of dilutions to test a range of application rates. Include a solvent-only control.

-

Herbicide Application: Apply the herbicide solutions uniformly to the soil surface of the pots using a calibrated laboratory sprayer. Ensure consistent application volume across all treatments.

-

Seed Sowing: After the solvent has evaporated, sow a predetermined number of seeds of the indicator species at a uniform depth in each pot.

-

Incubation: Place the pots in a controlled environment with optimal conditions for seed germination and plant growth (e.g., 25°C, 16-hour photoperiod, adequate watering).

-

Data Collection: After a specified period (e.g., 14-21 days), assess the following parameters:

-

Germination/Efficacy Percentage: Count the number of emerged and surviving seedlings in each pot and express it as a percentage of the control.

-

Phytotoxicity Rating: Visually assess seedling vigor and injury on a scale of 0 (no effect) to 100 (complete kill).

-

Biomass: Harvest the above-ground plant material, dry it in an oven (e.g., 70°C for 48 hours), and record the dry weight.

-

-

Data Analysis: Calculate the EC50 or GR50 value from the dose-response data using appropriate statistical software.

4.2. In Vitro VLCFA Elongase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the VLCFA elongase enzyme complex.

Materials:

-

Microsomal fraction isolated from a susceptible plant species (e.g., etiolated leek seedlings).

-

Radiolabeled substrate (e.g., [1-14C]malonyl-CoA or [2-14C]stearoyl-CoA).

-

Test compound dissolved in a suitable solvent (e.g., DMSO).

-

Reaction buffer containing necessary cofactors (e.g., ATP, CoA, NADPH).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Microsome Preparation: Isolate microsomes from plant tissue known to have high VLCFA elongase activity.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, microsomal protein, and the test compound at various concentrations. Include a solvent-only control.

-

Initiation of Reaction: Start the reaction by adding the radiolabeled substrate.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

-

Termination and Extraction: Stop the reaction by adding a strong base (e.g., KOH in methanol) to saponify the fatty acids. Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

-

Quantification: Evaporate the solvent, add scintillation cocktail to the dried fatty acid extract, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

4.3. Glutathione S-Transferase (GST) Activity Assay

This assay determines the activity of GST, an enzyme involved in the detoxification of chloroacetamide herbicides in some plants.

Materials:

-

Plant protein extract.

-

Assay buffer (e.g., potassium phosphate buffer).

-

Reduced glutathione (GSH).

-

1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.

-

Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

-

Protein Extraction: Extract total soluble protein from plant tissue.

-

Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing the assay buffer, GSH, and the plant protein extract.

-

Initiation of Reaction: Start the reaction by adding CDNB.

-

Spectrophotometric Measurement: Immediately measure the increase in absorbance at 340 nm over time (e.g., for 5 minutes) at a constant temperature. The increase in absorbance is due to the formation of the GSH-CDNB conjugate.

-

Calculation of Activity: Calculate the GST activity using the molar extinction coefficient of the GSH-CDNB conjugate. Express the activity as units per milligram of protein.

Visualizing the Core Concepts

5.1. Signaling Pathways and Logical Relationships

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.

Structure-Activity Relationships (SAR)

The herbicidal activity of chloroacetamides is significantly influenced by the nature of the substituents on the N-aryl and N-alkyl moieties of the molecule. Understanding these structure-activity relationships (SAR) is crucial for the design of new, more effective herbicides.

6.1. The N-Aryl Moiety:

-

Substitution Pattern: The presence of alkyl groups at the 2 and 6 positions of the phenyl ring is generally essential for high herbicidal activity. This steric hindrance is thought to restrict the rotation of the aryl ring, locking the molecule into an active conformation.

-

Nature of Substituents: The type and size of the alkyl groups at the ortho positions influence the level of activity. For example, in many cases, ethyl or methyl groups are optimal.

6.2. The N-Alkyl Moiety:

-

Chain Length and Branching: The nature of the N-alkyl substituent is critical for activity. Often, an alkoxyalkyl group, such as a methoxymethyl or ethoxymethyl group, confers high herbicidal efficacy. The length and branching of this alkyl chain can be fine-tuned to optimize activity against specific weed spectra.

-

Chirality: In some chloroacetamides, such as metolachlor, the presence of a chiral center in the N-alkyl side chain leads to stereoisomers with different biological activities. The (S)-enantiomer of metolachlor is significantly more active than the (R)-enantiomer, which led to the development of the enantiomerically pure product, S-metolachlor.

Synthesis of Chloroacetamide Herbicides

The synthesis of chloroacetamide herbicides typically involves a two-step process: the formation of a substituted aniline intermediate followed by N-acylation with chloroacetyl chloride.

7.1. General Synthetic Scheme:

A common route involves the reductive amination of a substituted aniline with an appropriate aldehyde or ketone to form an imine, which is then reduced to the corresponding secondary amine. This intermediate is subsequently acylated with chloroacetyl chloride to yield the final chloroacetamide herbicide.

7.2. Example: Synthesis of Metolachlor

The industrial synthesis of metolachlor often involves the following key steps:

-

Formation of the N-alkylated aniline: 2-ethyl-6-methylaniline is reacted with 2-methoxypropanal via reductive amination to form N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)amine.

-

Chloroacetylation: The resulting secondary amine is then reacted with chloroacetyl chloride in the presence of a base to yield metolachlor.

For the synthesis of the more active S-metolachlor, an asymmetric synthesis approach is employed, often involving the asymmetric hydrogenation of an imine precursor using a chiral catalyst.

Conclusion

Chloroacetamide herbicides have been a cornerstone of chemical weed control for over half a century. Their success is a testament to their effective mode of action, targeting a fundamental biochemical pathway in plants. This technical guide has provided a comprehensive overview of their history, mechanism of action, synthesis, and the experimental methodologies used in their study. For researchers and professionals in the agrochemical and pharmaceutical sciences, a deep understanding of this important class of compounds is essential for the development of new and improved solutions for global food production and for appreciating the intricate science behind modern agriculture. The ongoing research into their environmental fate, the development of weed resistance, and the design of new analogues with enhanced safety profiles will continue to shape the future of this important herbicide class.

References

- 1. Synthesis of Very-Long-Chain Fatty Acids in the Epidermis Controls Plant Organ Growth by Restricting Cell Proliferation | PLOS Biology [journals.plos.org]

- 2. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]

- 4. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]

- 5. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Degradation Products of Dimethachlor in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of the herbicide dimethachlor in soil and aqueous environments. It details the primary degradation products, elucidates the transformation pathways, and presents quantitative data from scientific studies. The experimental protocols employed in these studies are also described to facilitate replication and further research.

Executive Summary

This compound, a chloroacetamide herbicide, undergoes transformation in the environment through both biotic and abiotic processes, leading to the formation of various degradation products. The rate and pathway of degradation are influenced by environmental factors such as soil type, pH, temperature, and microbial activity. The primary analytical technique for identifying and quantifying this compound and its metabolites is Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS). In soil, this compound exhibits moderate persistence with a dissipation half-life (DT50) ranging from 2 to 70 days.[1] In water, its persistence is generally higher. Key degradation products include this compound ESA, this compound OXA, and other metabolites formed through processes like dechlorination, hydroxylation, and oxidation.

Degradation in Soil

The degradation of this compound in soil is a complex process involving both microbial and chemical pathways.

Soil Degradation Products

A number of degradation products of this compound in soil have been identified. The major metabolites are formed through dechlorination, oxidation, and cleavage of the parent molecule.

Table 1: Major Degradation Products of this compound in Soil

| Degradation Product Name | Chemical Formula | Key Transformation |

| This compound ESA (CGA 354742) | C₁₃H₁₉NO₅S | Substitution of chlorine with ethanesulfonic acid. |

| This compound OXA (CGA 50266) | C₁₃H₁₇NO₄ | Oxidative degradation to an oxanilic acid derivative. |

| CGA 42443 | C₁₃H₁₉NO₂ | Dechlorination of the parent compound. |

| CGA 369873 | C₁₀H₁₃NO₄S | Cleavage of the methoxyethyl group and sulfonation. |

| CGA 102935 | C₁₂H₁₃NO₅ | Further oxidation and modification of the side chain. |

| 4-(3,5-dichloroanilino)-4-oxobutanoic acid (DCBAA) | C₁₀H₉Cl₂NO₃ | Hydrolysis and cleavage of the N-alkoxyethyl group. |

| 3,5-dichloroaniline (3,5-DCA) | C₆H₅Cl₂N | Cleavage of the amide bond. |

| Succinic acid | C₄H₆O₄ | Further degradation of the butanoic acid moiety of DCBAA. |

| Muconic acid | C₆H₆O₄ | Ring cleavage product. |

Soil Degradation Pathway

The degradation of this compound in soil is initiated by various reactions, primarily mediated by soil microorganisms. The chloroacetamide group is a key site for initial transformation.

Quantitative Data for Soil Degradation

Quantitative studies on this compound degradation in soil have primarily focused on the dissipation of the parent compound. Data on the time-course of metabolite formation is less common but crucial for a complete environmental risk assessment.

Table 2: Dissipation of this compound in Different Soils

| Soil Type | DT50 (days) | Reference |

| Silty-loam luvisol | 2 - 16 | [1] |

| Not specified | 40 - 70 | [2] |

| Agricultural soil (unsterilized) | < 1 |

Table 3: Formation of Key Metabolites in Soil

| Metabolite | Maximum Residue Level (% of initial parent concentration) | Time to Max Concentration (days) | Reference |

| DCBAA | 22.5 - 35.2 | Not specified | |

| 3,5-DCA | 22.5 - 35.2 | Not specified |

Degradation in Water

In aquatic environments, this compound degradation is influenced by hydrolysis and photolysis.

Aquatic Degradation Products

The degradation products of this compound in water are similar to those in soil, with the relative importance of formation pathways differing.

Table 4: Major Degradation Products of this compound in Water

| Degradation Product Name | Chemical Formula | Key Transformation |

| This compound ESA (CGA 354742) | C₁₃H₁₉NO₅S | Substitution of chlorine with ethanesulfonic acid. |

| This compound OXA (CGA 50266) | C₁₃H₁₇NO₄ | Oxidative degradation to an oxanilic acid derivative. |

| CGA 42443 | C₁₃H₁₉NO₂ | Dechlorination/Hydrolysis. |

| CGA 39981 | C₁₃H₁₉NO₃ | Hydroxylation of the parent compound. |

Aquatic Degradation Pathway

Hydrolysis and photolysis are the main abiotic degradation routes for this compound in water.

Quantitative Data for Aquatic Degradation

This compound is generally more persistent in water than in soil, particularly in the absence of light.

Table 5: Dissipation of this compound in Water

| Condition | DT50 (days) | Reference |

| Groundwater | 40 - 70 | [2] |

Note: Specific quantitative data on the formation and decline of individual metabolites in water over time is limited in the reviewed literature.

Experimental Protocols

The study of this compound degradation typically follows standardized guidelines to ensure data reliability and comparability.

Aerobic Soil Metabolism Study (Adapted from OECD Guideline 307)

This study aims to determine the rate and route of this compound degradation in aerobic soil.

-

Test System: Soil samples are collected from relevant agricultural areas. Key soil characteristics such as pH, organic carbon content, texture (sand, silt, clay content), and microbial biomass are determined.

-

Test Substance: ¹⁴C-labeled this compound is often used to trace the parent compound and its degradation products.

-

Procedure:

-

Soil samples are pre-incubated to stabilize microbial activity.

-

The test substance is applied to the soil samples at a concentration relevant to its agricultural use.

-

The treated soil is incubated in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity).

-

A continuous flow of CO₂-free, humidified air is passed through the incubation vessels to maintain aerobic conditions.

-

Volatile organic compounds and ¹⁴CO₂ are trapped in appropriate solutions (e.g., ethylene glycol and potassium hydroxide).

-

Soil samples are collected at various time intervals and extracted using suitable solvents (e.g., acetonitrile, methanol).

-

-

Analysis: The extracts are analyzed by UHPLC-HRMS to identify and quantify this compound and its degradation products. Radioactivity in the extracts, soil-bound residues, and volatile traps is measured by liquid scintillation counting.

Phototransformation in Water (Adapted from OECD Guideline 316)

This study evaluates the degradation of this compound in water due to direct photolysis.

-

Test System: Sterile, buffered aqueous solutions at different pH values (e.g., 4, 7, and 9) are used.

-

Test Substance: this compound is dissolved in the test solutions.

-

Procedure:

-

The test solutions are placed in quartz tubes to allow for UV light penetration.

-

The samples are irradiated with a light source that simulates natural sunlight (e.g., a xenon lamp with appropriate filters).

-

Control samples are kept in the dark to assess hydrolysis.

-

The temperature of the samples is maintained at a constant level (e.g., 25°C).

-

Aliquots of the solutions are taken at various time intervals.

-

-

Analysis: The concentration of this compound and its photoproducts in the samples is determined by UHPLC-HRMS.

References

Dimethachlor: A Technical Guide to its Regulatory Status in the European Union

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current regulatory status of the herbicide active substance Dimethachlor within the European Union. The information is compiled from official EU sources and scientific opinions from the European Food Safety Authority (EFSA), offering a detailed resource for professionals in research and development.

Approval Status and Key Regulations

This compound is an approved active substance in the European Union for use in plant protection products, subject to the conditions outlined in Regulation (EC) No 1107/2009.[1] This regulation establishes the framework for the authorization of pesticides within the EU.

The approval of this compound has been subject to several renewals and amendments since its initial inclusion. The substance is listed in the Commission Implementing Regulation (EU) No 540/2011, which provides a list of approved active substances.[2]

Key Timeline of Approval:

The approval of this compound has been extended through various legislative acts, including Commission Directive 2009/77/EC and more recent Commission Implementing Regulations (EU) 2021/1449, (EU) 2022/1480, and (EU) 2023/2592.[1] The Netherlands is designated as the Rapporteur Member State (RMS) for the ongoing approval renewal process, with Austria acting as the co-RMS.

At the national level, this compound is authorized for use in several EU member states, including Austria, Bulgaria, Czechia, Germany, Estonia, France, Croatia, Hungary, Lithuania, Latvia, Poland, Slovenia, and Slovakia.

Toxicological Reference Values

The European Union has established health-based reference values for this compound to ensure consumer and operator safety. These values are derived from comprehensive toxicological assessments.

| Reference Value | Value | Source |

| Acceptable Daily Intake (ADI) | 0.1 mg/kg bw/day | Dir 09/77 |

| Acute Reference Dose (ARfD) | 0.5 mg/kg bw | Dir 09/77 |

| Acceptable Operator Exposure Level (AOEL) | 0.1 mg/kg bw/day | Dir 09/77 |

| Acute AOEL (AAOEL) | Not Applicable | - |

Table 1: Toxicological Reference Values for this compound in the EU.

Maximum Residue Levels (MRLs)

Maximum Residue Levels (MRLs) for this compound in food and feed are established under Regulation (EC) No 396/2005. These MRLs are set to protect consumers and are based on good agricultural practices and risk assessments. The European Food Safety Authority (EFSA) has conducted reviews of the existing MRLs for this compound to ensure they are up-to-date with the latest scientific knowledge. A consumer risk assessment based on the available data did not identify a risk to consumers.

Specific MRLs for this compound in various commodities can be accessed through the EU Pesticides Database. The relevant legislation governing these MRLs includes Regulation (EC) No 149/2008 and Regulation (EU) 2018/78.

Regulatory Workflow and Risk Assessment

The approval of active substances like this compound in the EU follows a stringent and multi-step process. This process involves a detailed risk assessment conducted by the designated Rapporteur Member State (RMS) and a peer review by the European Food Safety Authority (EFSA).

Diagram 1: EU Regulatory Workflow for Active Substance Approval.

The European Food Safety Authority (EFSA) plays a crucial role in the risk assessment process. EFSA's peer review for this compound was concluded in 2008, forming the scientific basis for its initial approval. Subsequent reviews of MRLs have also been conducted by EFSA to ensure ongoing safety.

Experimental Protocols